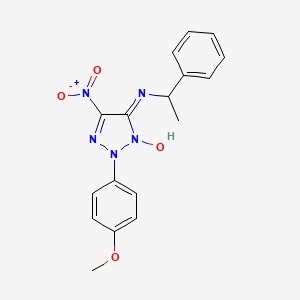![molecular formula C23H23NO2 B4197819 1-(2-butoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4197819.png)
1-(2-butoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Descripción general
Descripción
1-(2-butoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one, also known as BQ-123, is a peptide antagonist that selectively blocks the action of endothelin-1 (ET-1) on its receptor. ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of blood pressure, fluid balance, and vascular tone. BQ-123 is widely used in scientific research to investigate the physiological and pathological roles of ET-1 and its receptor in various biological systems.
Mecanismo De Acción
1-(2-butoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one selectively blocks the action of ET-1 on its receptor by binding to the receptor with high affinity and specificity. The binding of this compound to the receptor prevents the activation of downstream signaling pathways, leading to the inhibition of the vasoconstrictor and mitogenic effects of ET-1.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different biological systems. In the cardiovascular system, this compound has been shown to reduce blood pressure, improve cardiac function, and attenuate myocardial injury in animal models of hypertension, heart failure, and ischemia-reperfusion injury. In the renal system, this compound has been shown to improve renal function and reduce proteinuria in animal models of renal injury. In the pulmonary system, this compound has been shown to attenuate pulmonary hypertension and improve pulmonary function in animal models of pulmonary hypertension. In the neurological system, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-butoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has several advantages for lab experiments, including its high selectivity and specificity for ET-1 receptor, its ability to inhibit the vasoconstrictor and mitogenic effects of ET-1, and its well-established synthesis and purification methods. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions, its susceptibility to degradation by proteases, and its potential off-target effects on other receptors.
Direcciones Futuras
There are several future directions for the research on 1-(2-butoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one and its applications. One direction is to investigate the role of ET-1 and its receptor in the pathogenesis of various diseases, including cardiovascular diseases, renal diseases, pulmonary diseases, and neurological diseases. Another direction is to develop new and more potent ET-1 receptor antagonists based on the structure of this compound. Finally, the therapeutic potential of this compound and other ET-1 receptor antagonists should be further explored in clinical trials for the treatment of various diseases.
Aplicaciones Científicas De Investigación
1-(2-butoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been extensively used in scientific research to investigate the role of ET-1 and its receptor in various biological systems, including cardiovascular, renal, pulmonary, and neurological systems. This compound has been shown to inhibit the vasoconstrictor and mitogenic effects of ET-1, thus providing a useful tool to study the physiological and pathological functions of ET-1 and its receptor.
Propiedades
IUPAC Name |
1-(2-butoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-2-3-14-26-21-11-7-6-10-18(21)19-15-22(25)24-20-13-12-16-8-4-5-9-17(16)23(19)20/h4-13,19H,2-3,14-15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLFIPYTSGHERK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2CC(=O)NC3=C2C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(7-{4-[(2-fluorobenzyl)oxy]phenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B4197740.png)
![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4197742.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4197747.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4197754.png)
![4-(6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4197755.png)
![ethyl 1-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4197757.png)
![4-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4197762.png)
![4-(acetylamino)phenyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B4197770.png)
![N-benzyl-1-[(4-chlorophenoxy)acetyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4197772.png)

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4197796.png)

![3-amino-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone hydrobromide](/img/structure/B4197815.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B4197828.png)